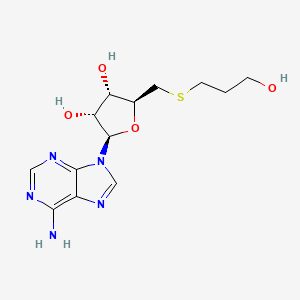
5'-S-(3-Hydroxypropyl)-5'-thio-adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-S-(3-Hydroxypropyl)-5’-thio-adenosine is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thioether linkage and a hydroxypropyl group attached to the adenosine molecule, which may contribute to its distinct chemical behavior and biological activity.
準備方法
The synthesis of 5’-S-(3-Hydroxypropyl)-5’-thio-adenosine typically involves several steps, including the protection of functional groups, formation of the thioether bond, and subsequent deprotection. Common synthetic routes may involve the use of reagents such as thiols, alkyl halides, and protecting groups like silyl ethers or acetals. Industrial production methods would focus on optimizing these steps to achieve high yields and purity, often employing techniques like chromatography for purification.
化学反応の分析
5’-S-(3-Hydroxypropyl)-5’-thio-adenosine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the hydroxypropyl group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the thioether linkage, potentially leading to the formation of new derivatives. Common reagents and conditions for these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5’-S-(3-Hydroxypropyl)-5’-thio-adenosine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be studied for its potential effects on cellular processes, enzyme activity, or as a probe in biochemical assays.
Medicine: Research may explore its potential therapeutic applications, such as antiviral or anticancer properties, due to its structural similarity to nucleosides.
Industry: It could be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 5’-S-(3-Hydroxypropyl)-5’-thio-adenosine involves its interaction with molecular targets such as enzymes or receptors. The thioether and hydroxypropyl groups may influence its binding affinity and specificity, potentially affecting pathways related to nucleoside metabolism or signal transduction. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar compounds to 5’-S-(3-Hydroxypropyl)-5’-thio-adenosine include other thioether-linked nucleosides or hydroxyalkyl-substituted nucleosides These compounds may share some chemical properties but differ in their biological activity or applications
特性
分子式 |
C13H19N5O4S |
|---|---|
分子量 |
341.39 g/mol |
IUPAC名 |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-hydroxypropylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O4S/c14-11-8-12(16-5-15-11)18(6-17-8)13-10(21)9(20)7(22-13)4-23-3-1-2-19/h5-7,9-10,13,19-21H,1-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |
InChIキー |
KOUQSQYFSVBCTL-QYVSTXNMSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCCO)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



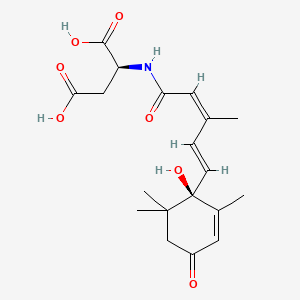


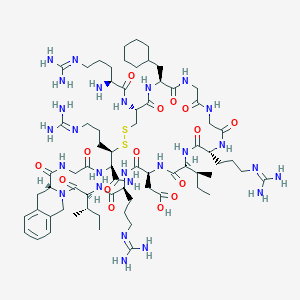
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
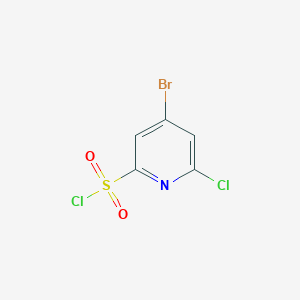

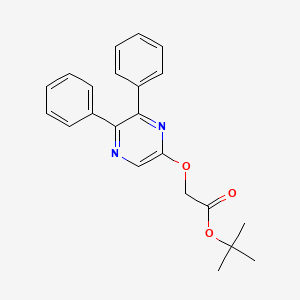
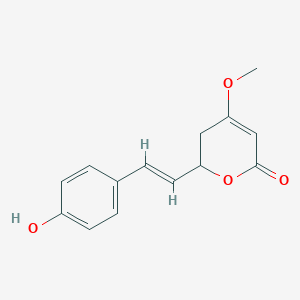
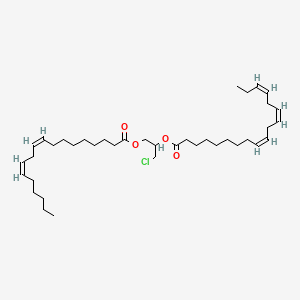
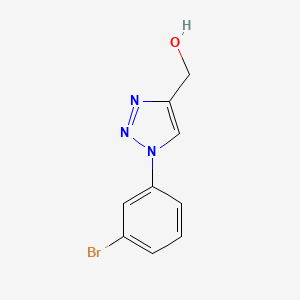
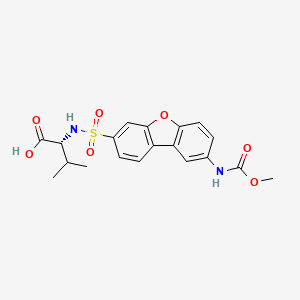
![6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)](/img/structure/B13442323.png)
